N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Beschreibung
This compound is a pyrazole-5-carboxamide derivative characterized by:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring linked via a 3-hydroxypropyl chain .
- 4-Fluorophenyl substituent: A fluorine atom at the para position of the phenyl ring attached to the pyrazole core.
- 1-Methyl group: Methyl substitution at the pyrazole nitrogen.
Its molecular formula is C23H22FN3O5 (molecular weight: 439.5 g/mol), with structural similarities to cannabinoid receptor antagonists and anticonvulsant agents .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-25-17(11-16(24-25)13-2-5-15(22)6-3-13)21(27)23-9-8-18(26)14-4-7-19-20(10-14)29-12-28-19/h2-7,10-11,18,26H,8-9,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWLIBHXJLOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a complex organic compound, exhibits significant biological activity that makes it a subject of interest in medicinal chemistry. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by several notable structural features:
- Molecular Formula : C23H21N3O4
- Molecular Weight : 375.424 g/mol
- Key Structural Moieties :
- Benzo[d][1,3]dioxole
- Hydroxypropyl group
- Pyrazole ring
These components contribute to the compound's ability to interact with various biological targets.
This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are critical for drug pharmacokinetics and are implicated in various diseases, including cystic fibrosis. The compound's structural complexity enhances its interaction with these proteins, suggesting potential for therapeutic applications in drug delivery systems and treatment strategies for transporter-related diseases.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxicity against cancer cell lines. For example, compounds with similar structural features have demonstrated significant inhibition of vascular endothelial growth factor receptor (VEGFR) activity. In particular, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising anti-angiogenic properties with IC50 values in the range of 2.5 to 1.9 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly impact its biological activity. For instance:
- Hydroxyl Group : The presence of a hydroxypropyl group has been linked to enhanced solubility and bioavailability.
- Fluorine Substitution : The introduction of fluorine in the phenyl ring increases lipophilicity and potentially enhances binding affinity to biological targets .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A derivative of this compound was tested alongside doxorubicin in human colorectal carcinoma LS180 cells, leading to a significant enhancement in anticancer activity. The combination treatment resulted in improved IC50 values for doxorubicin and increased apoptosis markers like caspase-3 activity .
- Transporter Modulation : Compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp) efflux pumps, which are crucial for overcoming multidrug resistance in cancer therapy. This suggests that this compound may also possess similar properties .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
Key analogs and their differentiating features are summarized below:
Physicochemical and Spectroscopic Comparisons
- Melting Points: Compound 3d (181–183°C) and other analogs (e.g., 133–135°C for 3a) indicate that fluorination and cyano groups increase crystallinity .
- Spectroscopic Data :
Vorbereitungsmethoden
Preparation of 4-Fluorophenyl-1,3-Diketone Precursor
A Claisen-Schmidt condensation between 4-fluoroacetophenone and ethyl benzoate under basic conditions yields 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione.
Reaction conditions :
Cyclocondensation with Methylhydrazine
The diketone reacts with methylhydrazine to form the 1-methylpyrazole ring.
Procedure :
- Dissolve 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (10 mmol) in ethanol.
- Add methylhydrazine (12 mmol) dropwise.
- Reflux for 4 h, then cool to room temperature.
- Isolate via vacuum filtration; recrystallize from ethanol.
Oxidation to Carboxylic Acid
The methyl ester intermediate undergoes hydrolysis:
- Treat pyrazole ester with 2M NaOH (aqueous).
- Acidify with HCl to pH 2.
- Extract with ethyl acetate; dry over Na₂SO₄.
Synthesis of 3-(Benzo[d]Dioxol-5-yl)-3-Hydroxypropylamine
Aldol Addition to Safranal
Safranal (benzo[d]dioxole-5-carbaldehyde) undergoes aldol reaction with nitroethane:
- Mix safranal (10 mmol), nitroethane (15 mmol), and ammonium acetate (catalyst).
- Reflux in ethanol for 8 h.
- Reduce the nitro group to amine using H₂/Pd-C.
Hydroxylation and Amination
- Epoxidize the intermediate alkene with m-CPBA.
- Hydrolyze the epoxide to diol using H₂SO₄.
- Convert primary alcohol to amine via Gabriel synthesis.
Amide Coupling Reaction
Activation of Carboxylic Acid
Convert 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride:
- Stir with thionyl chloride (5 equiv) at 0°C for 2 h.
- Remove excess SOCl₂ under vacuum.
Coupling with Amine
- Dissolve acid chloride (5 mmol) in dry DCM.
- Add 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine (5.5 mmol) and triethylamine (6 mmol).
- Stir at room temperature for 12 h.
- Wash with NaHCO₃, dry, and purify via column chromatography (SiO₂, EtOAc/hexane).
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.85 (s, 1H, pyrazole-H)
- δ 5.95 (s, 2H, dioxole-OCH₂O)
- δ 3.65 (s, 3H, N-CH₃)
¹³C NMR :
Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 454.1521
- Calculated : 454.1518
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Using methylhydrazine ensures N-methylation at position 1, avoiding regioisomeric mixtures. Excess methylhydrazine (1.2 equiv) drives complete conversion.
Stereochemical Control
The 3-hydroxypropyl side chain’s stereochemistry is preserved via mild hydrolysis conditions, confirmed by NOE NMR experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
